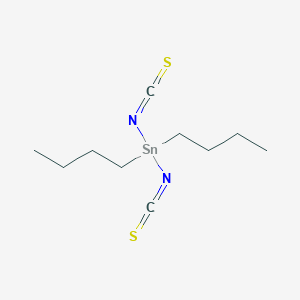

Dibutylzinndiisocyanat

Übersicht

Beschreibung

Dibutyltin diisothiocyanate (DBT) is a chemical compound that has been extensively studied for its biological and pharmacological properties. DBT is a member of the organotin family of compounds, which have been used for a variety of industrial and agricultural purposes. In recent years, DBT has gained attention for its potential use in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs).

Wissenschaftliche Forschungsanwendungen

Katalysator in der organischen Synthese

Dibutylzinndiisocyanat dient als Katalysator bei der Synthese von Makrolactonen , die großringige Lactone sind, die aufgrund ihrer pharmakologischen Eigenschaften und als Modelle für makrozyklische Verbindungen in der Natur umfassend untersucht werden. Es erleichtert auch die Bildung von Isocyanat- und Isothiocyanatkomplexen , die bei der Entwicklung von organischen Verbindungen mit möglichen Anwendungen in der Pharmakologie und Agrochemie wertvoll sind.

Medizin: Reaktivität bei der Arzneimittelsynthese

Im medizinischen Bereich wird this compound als Reaktant bei der Synthese verschiedener Arzneimittelverbindungen eingesetzt. Seine Reaktivität mit Vanadocenderivaten ist besonders bemerkenswert, da Vanadiumkomplexe wegen ihrer insulinmimetischen Eigenschaften und ihres potenziellen Einsatzes bei der Behandlung von Diabetes untersucht wurden .

Landwirtschaft: Produktion von Pestiziden und Fungiziden

Die Rolle der Verbindung in der Landwirtschaft hängt mit ihrer Verwendung bei der Produktion von Pestiziden und Fungiziden zusammen. Die Organozinnstruktur von this compound macht es effektiv bei der Formulierung von Verbindungen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .

Materialwissenschaft: Polymerisation und Stabilisierung

This compound ist am Polymerisationsprozess bestimmter Materialien beteiligt. Es wirkt als Katalysator bei der Herstellung von Polymeren wie Polyurethanen, die in einer Vielzahl von Produkten von Schäumen bis hin zu Beschichtungen verwendet werden . Darüber hinaus stabilisiert es Polymere gegen den durch Hitze und Licht verursachten Abbau.

Umweltwissenschaften: Adsorptions- und Toxizitätsstudien

Umweltwissenschaftler verwenden this compound, um die Adsorption und Toxizität von Organozinnverbindungen zu untersuchen. Forschungen haben gezeigt, dass Umweltfaktoren die Adsorption, Bioakkumulation und Toxizität solcher Verbindungen signifikant beeinflussen können und ihre Verteilung in der Umwelt beeinflussen .

Industrielle Prozesse: Katalysator bei der Vulkanisation

In industriellen Prozessen wird this compound als Katalysator bei der Vulkanisation von blockierten Isocyanaten und Silikonen verwendet, die bei der Herstellung von Beschichtungen, Klebstoffen und Dichtstoffen unerlässlich sind .

Analytische Chemie: Reaktant in der chemischen Analyse

Analytische Chemiker verwenden this compound als Reaktant bei chemischen Analysen. Seine Wechselwirkungen mit anderen Verbindungen werden zur Synthese von Markern und Reagenzien verwendet, die bei der Detektion und Quantifizierung chemischer Substanzen helfen .

Biochemie: Studien zur Enzyminhibition

In der Biochemie wird this compound verwendet, um die Enzyminhibition zu untersuchen. Seine Organozinnstruktur ermöglicht es ihm, mit biologischen Molekülen zu interagieren, und liefert Einblicke in die Mechanismen der Enzymwirkung und -inhibition, die für die Arzneimittelentwicklung entscheidend sind .

Nanotechnologie: Synthese von Nanomaterialien

Schließlich wird this compound im Bereich der Nanotechnologie auf sein Potenzial bei der Synthese von Nanomaterialien untersucht. Seine chemischen Eigenschaften könnten genutzt werden, um Nanopartikel mit bestimmten Funktionen zu erzeugen, wie z. B. zielgerichtete Medikamententrägersysteme

Wirkmechanismus

Target of Action

Dibutyltin diisothiocyanate (DBTD) primarily targets the formation of urethanes by reacting an isocyanate with an alcohol . It is an industrially important catalyst that works for both aliphatic and aromatic isocyanates .

Mode of Action

DBTD facilitates the formation of urethanes by catalyzing the reaction between isocyanates and alcohols . This catalyst is more effective for aliphatic isocyanates than aromatic isocyanates in industrial applications . The carboxylate ligand of the catalyst contributes to the catalysis of aliphatic isocyanates, whereas the ligand has no effect for the catalysis of aromatic isocyanates .

Biochemical Pathways

The primary biochemical pathway influenced by DBTD is the formation of urethanes. Urethanes are formed by the reaction of an isocyanate with an alcohol, a process that DBTD catalyzes . This reaction is key to the field of surface coatings, an area of urethane technology that is rapidly gaining popularity due to ongoing performance improvements .

Pharmacokinetics

It is known that dbtd is a solid compound , which may influence its bioavailability and distribution.

Result of Action

The primary result of DBTD’s action is the formation of urethanes. These compounds have a wide range of applications, including surface coatings, adhesives, sealants, binders, elastomer fibers, microporous rubbers, and foams . The formation of these urethanes is facilitated by DBTD’s catalytic action on the reaction between isocyanates and alcohols .

Action Environment

Environmental factors can significantly influence the adsorption, desorption, and toxicity of butyltins, including DBTD . Factors such as pH and salinity, as well as the presence of minerals, organic carbons, and quartz in the environment, can affect the action and efficacy of DBTD .

Safety and Hazards

Zukünftige Richtungen

Dibutyltin diisothiocyanate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . It is used in many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

Biochemische Analyse

Biochemical Properties

Dibutyltin diisothiocyanate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the nuclear receptors PPARγ and RXRα. These receptors are crucial in regulating gene expression related to adipogenesis and inflammation. Dibutyltin diisothiocyanate acts as a partial agonist of PPARγ and RXRα, influencing the transcriptional activity of these receptors . Additionally, dibutyltin diisothiocyanate interacts with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes, further highlighting its role in biochemical reactions .

Cellular Effects

Dibutyltin diisothiocyanate has notable effects on various types of cells and cellular processes. In mammalian cells, it has been shown to induce adipogenesis, the process by which preadipocytes differentiate into adipocytes. This effect is mediated through its interaction with PPARγ, leading to the expression of adipogenic markers such as Fabp4, Adipoq, and Glut4 . Furthermore, dibutyltin diisothiocyanate has anti-inflammatory properties, as it inhibits the expression of proinflammatory genes in 3T3-L1 cells and RAW 264.7 macrophages . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dibutyltin diisothiocyanate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a partial agonist of PPARγ and RXRα, dibutyltin diisothiocyanate binds to these nuclear receptors, modulating their transcriptional activity . This binding leads to the activation of adipogenic pathways and the inhibition of inflammatory pathways. Additionally, dibutyltin diisothiocyanate interacts with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibutyltin diisothiocyanate can change over time due to its stability, degradation, and long-term impact on cellular functionStudies have shown that dibutyltin diisothiocyanate can maintain its biochemical activity over extended periods, but the specific temporal changes in its effects on cellular function remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of dibutyltin diisothiocyanate vary with different dosages in animal models. At lower doses, the compound has been observed to induce adipogenesis and exhibit anti-inflammatory properties. At higher doses, dibutyltin diisothiocyanate can have toxic or adverse effects, including potential endocrine disruption and reproductive toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Dibutyltin diisothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PPARγ and RXRα plays a crucial role in its metabolic effects, as these receptors are key regulators of lipid metabolism and energy homeostasis . Additionally, dibutyltin diisothiocyanate’s interactions with vanadyl salicylaldimine β-ketimine and acetylacetonato complexes further influence its metabolic pathways .

Transport and Distribution

Within cells and tissues, dibutyltin diisothiocyanate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution pattern is influenced by its binding to nuclear receptors and other biomolecules, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

Dibutyltin diisothiocyanate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors such as PPARγ and RXRα . This nuclear localization is essential for its role in regulating gene expression and modulating cellular processes. Additionally, dibutyltin diisothiocyanate may localize to other subcellular compartments, depending on its interactions with specific biomolecules and cellular conditions .

Eigenschaften

IUPAC Name |

dibutyl(diisothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGWEJONYVDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430230 | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15719-34-3 | |

| Record name | NSC292417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyldiisothiocyanatostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

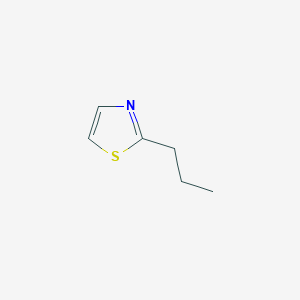

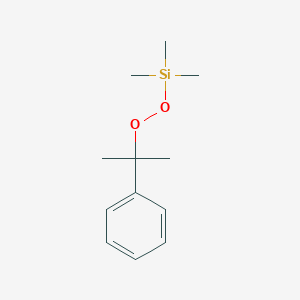

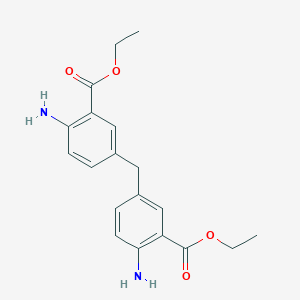

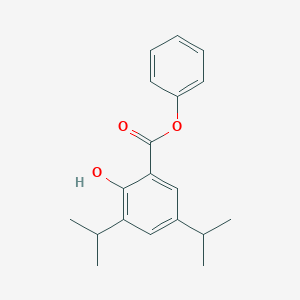

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)